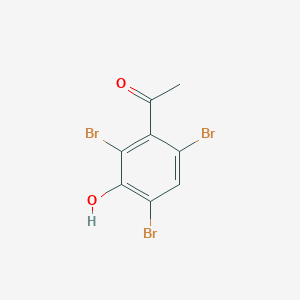
1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one is a brominated aromatic ketone. This compound is known for its unique structure, which includes three bromine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one can be synthesized through the bromination of 3-hydroxyacetophenone. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored closely to prevent over-bromination and ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 1-(2,4,6-Tribromo-3-oxophenyl)ethan-1-one.
Reduction: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethanol.
Substitution: 1-(2,4,6-Tribromo-3-methoxyphenyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding to target molecules. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Bromo-5-hydroxyphenyl)ethan-1-one
- 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one
- 1-(2,4,6-Trihydroxyphenyl)ethan-1-one
Comparison: 1-(2,4,6-Tribromo-3-hydroxyphenyl)ethan-1-one is unique due to the presence of three bromine atoms, which significantly enhance its reactivity compared to its mono- or di-brominated counterparts. The hydroxyl group also contributes to its distinct chemical properties, making it a versatile intermediate in various chemical reactions .
Eigenschaften
Molekularformel |
C8H5Br3O2 |
|---|---|
Molekulargewicht |
372.84 g/mol |
IUPAC-Name |
1-(2,4,6-tribromo-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br3O2/c1-3(12)6-4(9)2-5(10)8(13)7(6)11/h2,13H,1H3 |
InChI-Schlüssel |
CWXQDFWASSXDGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1Br)Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


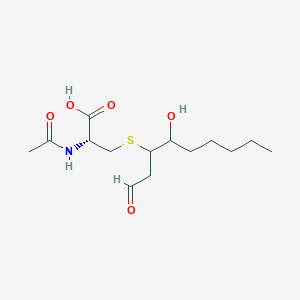
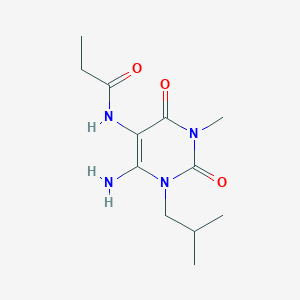
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)

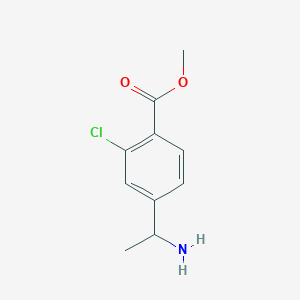

![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)

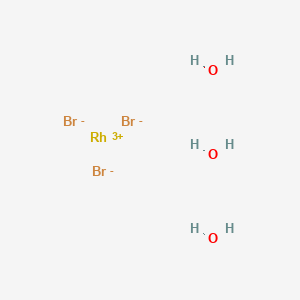
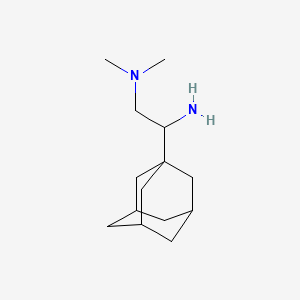
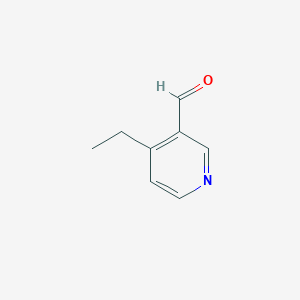
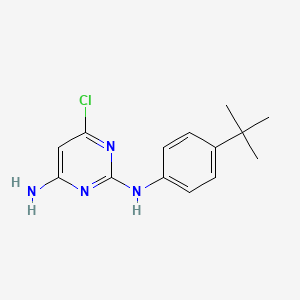

![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)
